N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide
Overview
Description
Preparation Methods
The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide typically involves the reaction of 4-aminophenyl-3-methylbenzoate with bromoacetyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new amide or thioether derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is used in various scientific research applications, including:
Proteomics: It is used as a reagent for the modification of proteins, helping in the study of protein structure and function.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Biological Studies: It is used in studies involving cell signaling pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function . This covalent modification can affect various cellular pathways and processes.
Comparison with Similar Compounds
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide can be compared with similar compounds such as:
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide: This compound has a similar structure but with a different position of the methyl group on the benzene ring.
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-methylbenzamide: Another similar compound with the methyl group at the para position on the benzene ring.
These compounds share similar chemical properties and reactivity but may differ in their biological activity and specificity due to the positional isomerism of the methyl group.
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-3-2-4-12(9-11)16(21)19-14-7-5-13(6-8-14)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBRHNVUOMAQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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